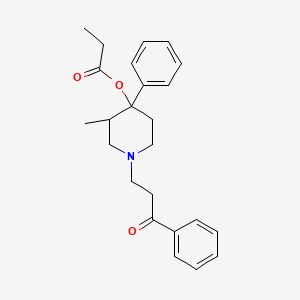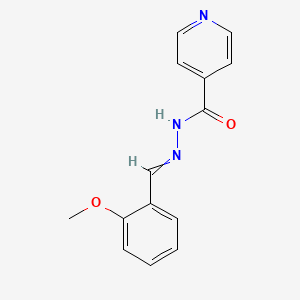
Isonicotinoyl hydrazone of ortho-anisaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinoyl hydrazone of ortho-anisaldehyde is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of an azomethine group (-NHN=CH-) This compound is synthesized by the reaction of isonicotinic hydrazide with ortho-anisaldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinoyl hydrazone of ortho-anisaldehyde typically involves the condensation reaction between isonicotinic hydrazide and ortho-anisaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Isonicotinoyl hydrazone of ortho-anisaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: Research indicates its potential as an anticancer agent due to its cytotoxic properties.
Industry: It can be used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of isonicotinoyl hydrazone of ortho-anisaldehyde involves its interaction with biological molecules. It can chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound can also induce oxidative stress in cells, leading to cell death in cancer cells. The molecular targets include enzymes and proteins involved in cellular metabolism and replication.
Comparación Con Compuestos Similares
Salicylaldehyde isonicotinoyl hydrazone: Known for its iron chelation and antioxidant properties.
Vanillin isonicotinoyl hydrazone: Studied for its antibacterial and cytotoxic potential.
Pyridoxine isonicotinoyl hydrazone: Evaluated for its antimycobacterial activity.
Uniqueness: Isonicotinoyl hydrazone of ortho-anisaldehyde stands out due to its unique structural features and the presence of the ortho-anisaldehyde moiety, which imparts specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
6342-48-9 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-5-3-2-4-12(13)10-16-17-14(18)11-6-8-15-9-7-11/h2-10H,1H3,(H,17,18) |
Clave InChI |
UGMKEUQMBKSHCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


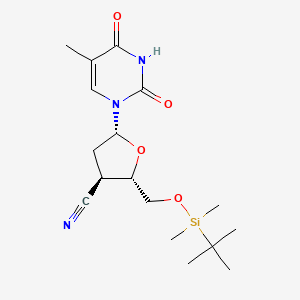

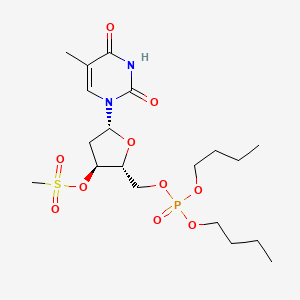
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)

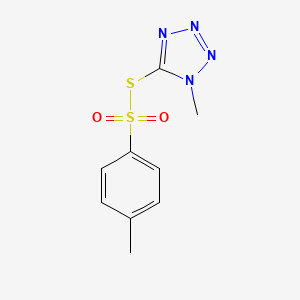
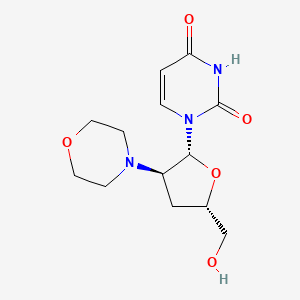


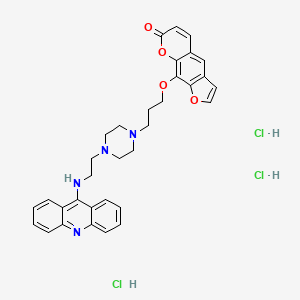
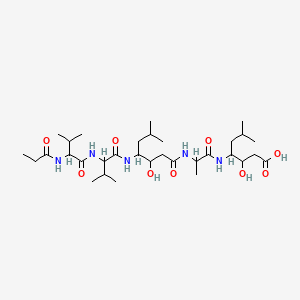
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
